molecular formula C5H5ClN4O2 B1350653 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine CAS No. 23126-82-1

6-Chloro-N-methyl-5-nitro-4-pyrimidinamine

Cat. No.: B1350653
CAS No.: 23126-82-1
M. Wt: 188.57 g/mol
InChI Key: HJCNZFOBWVEBNC-UHFFFAOYSA-N
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Description

6-Chloro-N-methyl-5-nitro-4-pyrimidinamine is a heterocyclic compound with the molecular formula C5H5ClN4O2. It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including medicinal chemistry and plant biology .

Synthetic Routes and Reaction Conditions:

  • Iron Powder Reduction Method:

      Reactants: 4-amino-6-chloro-5-nitropyrimidine, iron powder.

      Solvent: Acetic acid.

      Conditions: The mixture is stirred at room temperature for 3 hours, then concentrated under vacuum. The residue is diluted with ethyl acetate and washed with sodium bicarbonate solution until neutral pH is achieved.

  • Palladium-Catalyzed Amination:

      Reactants: 4,6-dichloro-5-nitropyrimidine, amine, palladium catalyst, R-BINAP, potassium carbonate.

      Solvent: Toluene.

      Conditions: The mixture is stirred under an argon atmosphere at room temperature for 3.5 hours.

  • Triethylamine Method:

      Reactants: 4,6-dichloro-5-nitropyrimidine, amine, triethylamine.

      Solvent: Tetrahydrofuran.

      Conditions: The amine is added portion-wise to a stirred solution of 4,6-dichloro-5-nitropyrimidine and triethylamine in tetrahydrofuran at 0°C. The solution is stirred between 0°C and room temperature for 2 hours. Water is added, and the reaction mixture is extracted with ethyl acetate. The organic layers are combined, washed with water and brine, dried over sodium sulfate, and evaporated.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness.

Types of Reactions:

Common Reagents and Conditions:

    Iron powder and acetic acid: for reduction reactions.

    Amines, palladium catalyst, R-BINAP, and potassium carbonate: for substitution reactions.

    Amines and triethylamine: for amination reactions.

Major Products:

  • Reduced derivatives of the nitro group.
  • Substituted pyrimidine derivatives.
  • Aminated pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

6-chloro-N-methyl-5-nitropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN4O2/c1-7-5-3(10(11)12)4(6)8-2-9-5/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCNZFOBWVEBNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=NC=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381303
Record name 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23126-82-1
Record name 6-Chloro-N-methyl-5-nitro-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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